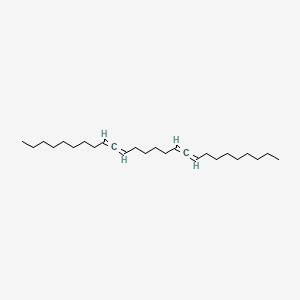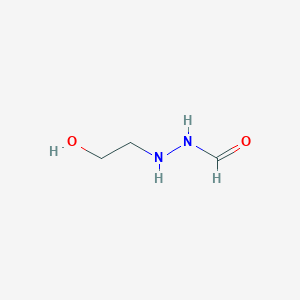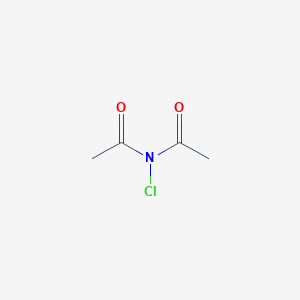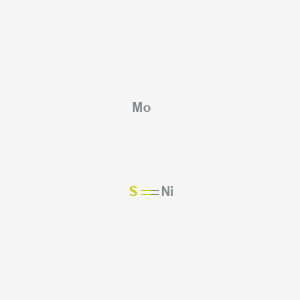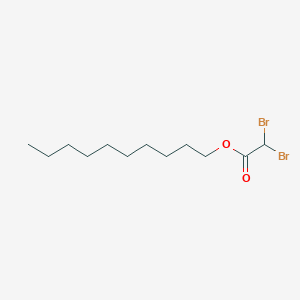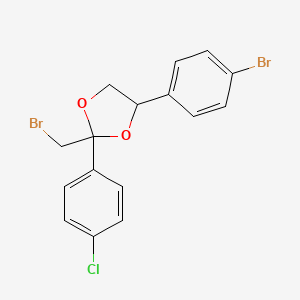
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzaldehyde with 4-chlorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiol compounds in an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxylated, aminated, or thiolated derivatives, while oxidation and reduction reactions may produce corresponding oxides or alcohols.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential probe or ligand in biochemical studies.
Medicine: As a potential lead compound for drug development.
Industry: As a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms may enhance its binding affinity or specificity for certain targets.
類似化合物との比較
Similar Compounds
2-(Bromomethyl)-4-(4-bromophenyl)-1,3-dioxolane: Lacks the chlorophenyl group.
2-(Chloromethyl)-4-(4-chlorophenyl)-2-(4-bromophenyl)-1,3-dioxolane: Has a different halogen substitution pattern.
Uniqueness
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane is unique due to its specific combination of bromine and chlorine atoms, which may confer distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
59362-76-4 |
|---|---|
分子式 |
C16H13Br2ClO2 |
分子量 |
432.5 g/mol |
IUPAC名 |
2-(bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H13Br2ClO2/c17-10-16(12-3-7-14(19)8-4-12)20-9-15(21-16)11-1-5-13(18)6-2-11/h1-8,15H,9-10H2 |
InChIキー |
RAKGOYXPQCULTD-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)(CBr)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


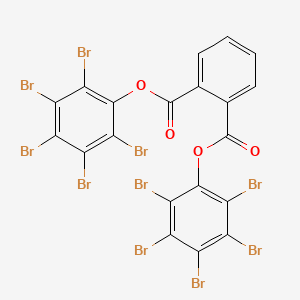

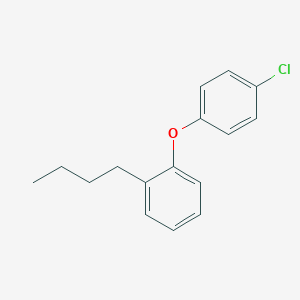
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
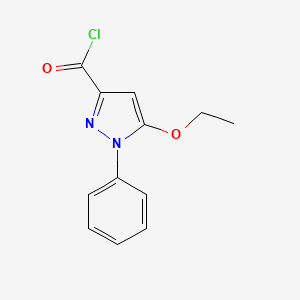
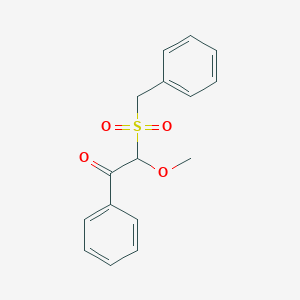

![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
